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Welcome to the technical support center for optimizing CAP3 parameters for the assembly of

genomes with high repeat content. This guide provides troubleshooting advice, frequently

asked questions (FAQs), and best practices to help researchers, scientists, and drug

development professionals navigate the challenges of assembling repetitive DNA sequences

using CAP3.

Troubleshooting Guide
Issue: My assembly is highly fragmented, with an excessive number of small contigs.

Cause: This is a common issue when assembling high-repeat genomes. Repetitive sequences

can break contigs because the assembler cannot determine the correct path. This can be due

to overly stringent overlap settings that prevent reads from similar but not identical repeat

copies from being assembled together, or overly lenient settings that lead to misassemblies.

Solution:

Utilize Forward-Reverse Constraints: The most critical step for resolving repeats in CAP3 is

to provide forward-reverse constraints in a .con file.[1][2][3] These constraints, derived from

paired-end or mate-pair sequencing, provide long-range information that can span repetitive

regions and correctly order and orient contigs.
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Overlap Percent Identity (-p): For recently diverged repeats, you might need to decrease

the percent identity to allow reads from slightly different repeat copies to be assembled.

For older, more diverged repeats, a higher identity might be necessary to prevent

unrelated sequences from being joined. It is recommended to test a range of values (e.g.,

85-95).

Overlap Length (-o): A longer overlap length can help to anchor assemblies in unique

regions flanking repeats. Try increasing the overlap length to be longer than the most

common short repeats in your genome.

Review Clipping Parameters: Aggressive clipping (-y and -z options) might remove

informative sequences at the ends of reads that could help bridge gaps in repetitive regions.

[1] Consider using less aggressive clipping or no clipping (-k 0) if your read quality is high.[1]

Issue: CAP3 produces a few very large, chimeric contigs.

Cause: This can happen when the assembler incorrectly collapses different copies of a repeat

into a single contig. This is often due to overlap parameters that are too lenient, causing reads

from distinct genomic locations to be merged.

Solution:

Increase Overlap Stringency:

Overlap Percent Identity (-p): Increase the percent identity cutoff (e.g., to 95-98) to ensure

that only reads from nearly identical repeat copies are assembled together.

Overlap Similarity Score (-s): Increase the similarity score cutoff to enforce a higher quality

of overlap.[4][5]

Check Forward-Reverse Constraints: Ensure your .con file is correctly formatted and that the

distance ranges are appropriate for your library insert sizes.[2][3][5] Incorrect constraints can

mislead the assembler.

Analyze the .ace file: Use a viewer like Consed to inspect the assembly alignment in the .ace

file.[1][2] Look for regions with unusually high coverage and a high density of discrepancies,

which are hallmarks of collapsed repeats.
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Frequently Asked Questions (FAQs)
Q1: What are the most important CAP3 parameters to tune for a genome with many repeats?

A1: The most critical aspect is not a single parameter but the use of forward-reverse

constraints (.con file).[1][2][3] These provide the necessary scaffolding information to resolve

repeat-induced ambiguities. After that, the overlap percent identity (-p) and overlap length (-o)

are the most important parameters to adjust.

Q2: How do I generate the forward-reverse constraint (.con) file?

A2: The .con file contains information about paired-end or mate-pair reads. Each line specifies

two read names and the minimum and maximum expected distance between them.[2] The

format is: ReadA ReadB MinDistance MaxDistance. You can generate this file using scripts that

parse your sequencing library information. CAP3 expects that paired reads have a common

name up to the first dot in their identifiers.[1][5]

Q3: Should I increase or decrease the overlap percent identity (-p) for a high-repeat genome?

A3: The answer depends on the nature of the repeats.

For highly similar, recently expanded repeats: You may need to increase the stringency (e.g.,

-p 95 or higher) to prevent reads from different repeat copies from being incorrectly merged.

For older, more diverged repeat families: A slightly lower stringency (e.g., -p 90) might be

necessary to assemble reads that belong to the same repeat instance but have accumulated

some mutations.

It is often a process of trial and error, and testing a range of values is recommended.

Q4: How do the clipping parameters affect the assembly of repetitive regions?

A4: CAP3 uses base quality values and sequence similarity to clip poor-quality ends of reads.

[1][2] While this is generally beneficial, overly aggressive clipping can remove valuable

information, especially if the ends of reads extend into unique flanking regions of a repeat. If

you have high-quality sequence data, you might consider using less aggressive clipping by

adjusting the -c, -y, and -z parameters, or even disabling clipping with -k 0.[1]
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Q5: Can CAP3 handle long-read sequencing data to resolve repeats?

A5: CAP3 was primarily designed for Sanger and short-read sequencing data (up to 1000 bp).

[4] While it can technically process longer reads, modern long-read assemblers (e.g., Canu,

Flye, Hifiasm) are specifically designed to handle the length and error profiles of PacBio and

Oxford Nanopopore data and are generally more effective at resolving complex repeat

structures.

Data Presentation: CAP3 Parameter Tuning for High-
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Parameter Option Default Value

Recommendati
on for High-
Repeat
Genomes

Rationale

Overlap Length

Cutoff
-o 40

Increase (e.g.,

60-100)

Longer overlaps

are more likely to

be unique and

can help anchor

the assembly

across short

repeats.

Overlap Percent

Identity
-p 90

Adjust based on

repeat

divergence (e.g.,

85-98)

Higher values

separate similar

repeat copies;

lower values

group diverged

members of a

repeat family.

Overlap

Similarity Score
-s 900

Increase for

higher stringency

Filters out weak

or ambiguous

overlaps that are

common with

repetitive

sequences.[4][5]

Clipping Range -y 100

Decrease for

less aggressive

clipping

Preserves more

sequence

information at

read ends, which

may be crucial

for bridging

repeats.[1]
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Depth for

Clipping
-z 1

Increase for

more aggressive

clipping if quality

is low

Helps remove

poor quality data

that can

introduce errors

in repeat regions.

[1]

Forward-Reverse

Constraints
.con file Not used

Strongly

Recommended

Provides

essential long-

range

information to

correctly order

and orient

contigs across

repetitive

regions.[1][2][3]

Experimental Protocols
Protocol 1: Generating a Forward-Reverse Constraint File

Objective: To create a .con file for CAP3 that specifies the expected orientation and distance

between paired-end or mate-pair reads.

Methodology:

Library Preparation: Prepare a paired-end or mate-pair sequencing library with a known

average insert size and standard deviation.

Read Naming Convention: Ensure that paired reads have a common identifier up to the first

dot (e.g., read123.f and read123.r).[1][5]

Calculate Distance Range:

Determine the average insert size of your library (e.g., 3000 bp).

Calculate a reasonable range based on the standard deviation. A common approach is to

use a range of ± 3 standard deviations.
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Because CAP3 uses clipped reads, the observed distance might differ from the insert size.

It is recommended to use a wider range to account for this (e.g., for a 2000-3000 bp insert,

use a minimum distance of 500 and a maximum of 4000).[5]

Scripting: Write a script (e.g., in Python or Perl) that iterates through your read files, identifies

pairs based on their names, and writes a line to the .con file in the format: read_name.f

read_name.r min_dist max_dist.

Protocol 2: Iterative Parameter Optimization

Objective: To empirically determine the optimal CAP3 parameters for a given high-repeat

dataset.

Methodology:

Baseline Assembly: Perform an initial assembly with default CAP3 parameters, but including

your .con file.

Parameter Grid Search:

Select a range of values for key parameters, primarily -p (e.g., 85, 90, 95) and -o (e.g., 40,

60, 80).

Run CAP3 for each combination of these parameters.

Assembly Evaluation: For each assembly, assess the quality using metrics such as:

N50: A higher N50 indicates a more contiguous assembly.

Number of contigs: Fewer contigs are generally better.

Total assembly size: Compare this to the expected genome size.

BUSCO analysis: Assess the completeness of the assembly in terms of expected gene

content.

Select Best Parameters: Choose the parameter set that yields the best balance of contiguity

and completeness.
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Impact of CAP3 parameters on repeat assembly.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b3026152?utm_src=pdf-body-img
https://www.benchchem.com/product/b3026152?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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